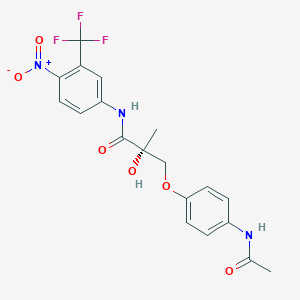
(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the condensation of ketones with acetates, followed by hydrolysis, to produce hydroxy acids . Although the specific synthesis of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide is not detailed, similar synthetic strategies could potentially be applied. The synthesis of N-(4-hydroxyphenyl)-all-trans-retinamide, a retinoid with biological properties, is described and involves processes that may be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely includes an aromatic ring, given the presence of a phenoxy group, and a nitro group attached to a trifluoromethylated phenyl ring. The compound also contains a hydroxy group and a propanamide moiety, suggesting a complex structure with multiple functional groups that could influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide are not discussed in the provided papers, the presence of acetamide and nitro groups suggests potential for various chemical transformations. The hydroxy group could be involved in reactions such as esterification or dehydration, and the propanamide moiety could undergo reactions typical of amides, such as hydrolysis or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a hydroxy group suggests potential hydrogen bonding capabilities, which could affect solubility and boiling point. The nitro and trifluoromethyl groups could confer unique electronic properties, potentially affecting the compound's reactivity and stability. The acetamido group might influence the compound's acidity and ability to participate in hydrogen bonding as well.
Scientific Research Applications
Photoreactivity in Different Solvents
Subheading : Photoreactions of Flutamide in Various SolventsFlutamide, closely related to the queried compound, shows different photoreactions in acetonitrile and 2-propanol. In acetonitrile, it undergoes a nitro–nitrite rearrangement under UV light, leading to the generation of phenoxy radicals and nitrogen monoxide. Conversely, in 2-propanol, the photoreaction involves the photoreduction of the nitro group and solvolysis of the trifluoromethyl group, with the three fluorine atoms being eliminated by nucleophilic attack from the solvent molecule. This understanding is essential for handling and storing such compounds under different conditions (Watanabe et al., 2015).
Pharmacokinetics and Metabolism
Subheading : Pharmacokinetic Properties of Similar CompoundsS-1, a similar compound, demonstrates promising therapeutic potential and its pharmacokinetics and metabolism have been extensively studied in rats. It showcases low clearance, moderate distribution volume, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. Its oral bioavailability is between 55% to 60%, indicating good absorption and systemic availability. Identifying forty phase I and phase II metabolites of S-1 in rats underscores the compound's extensive metabolic profile, a crucial aspect for drug development and safety studies (Wu et al., 2006).
Molecular Imaging Applications
Subheading : Utilization in Prostate Cancer ImagingNew carbon-11-labeled propanamide derivatives, structurally similar to the compound , have been synthesized and used as selective androgen receptor modulator (SARM) radioligands. These compounds have shown potential in the molecular imaging of prostate cancer using positron emission tomography (PET), signifying the compound's potential applications in diagnostic imaging and potentially guiding therapeutic interventions (Gao et al., 2011).
properties
IUPAC Name |
(2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVTLGIDOACBJ-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC[C@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436497 |
Source


|
| Record name | (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide | |
CAS RN |
885324-25-4 |
Source


|
| Record name | (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10436497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

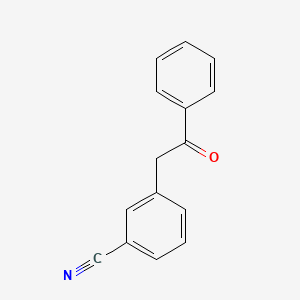
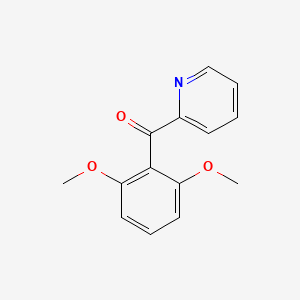

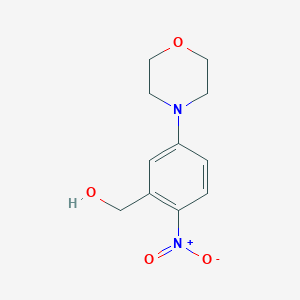
![N-[1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B1311730.png)
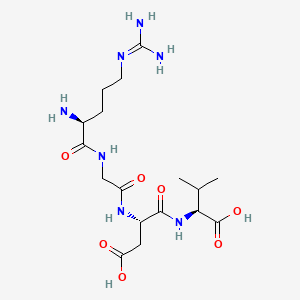

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)

![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)

